

Application Notes and Protocols for Preclinical Migraine Studies Using CGRP-Sensitized Mice

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Compound of Interest

Compound Name: *Calcitonin gene-related peptide*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

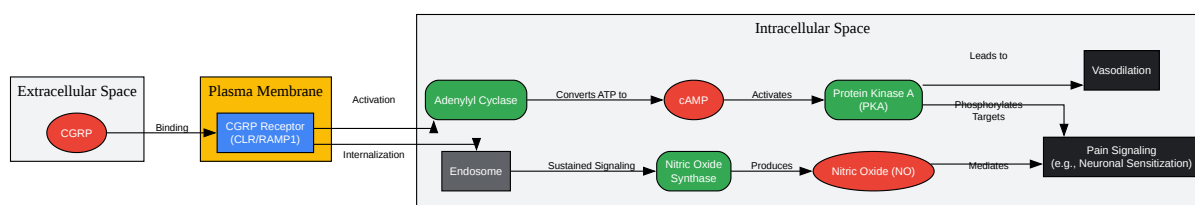
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms such as photophobia, phonophobia, and nausea. **Calcitonin gene-related peptide** (CGRP) has been identified as a key player in the pathophysiology of migraine.^{[1][2][3]} Clinical studies have revealed that individuals with migraine are more sensitive to CGRP than those without the condition.^{[4][5]} This observation has led to the development of preclinical models using CGRP-sensitized mice to better understand migraine mechanisms and to test novel therapeutic agents.^{[4][5]}

These application notes provide detailed protocols and data for utilizing CGRP-sensitized mice in preclinical migraine research. The primary model discussed is the transgenic mouse overexpressing the human Receptor Activity-Modifying Protein 1 (hRAMP1), a crucial component of the CGRP receptor.^{[4][6][7]} This overexpression mimics the heightened CGRP sensitivity observed in migraine patients.

CGRP Signaling Pathway in Migraine

CGRP exerts its effects by binding to a heterodimeric G-protein coupled receptor composed of the Calcitonin Receptor-Like Receptor (CLR) and RAMP1.^[6] Upon binding, the receptor complex primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).^{[2][8]} This signaling cascade is implicated in the vasodilation of cranial blood vessels

and the transmission of pain signals within the trigeminal nervous system, both of which are central to migraine pathology.[2][9][10] Recent research also suggests that after activation, the CGRP receptor complex is internalized into endosomes where it can continue to signal, leading to the generation of nitric oxide (NO), a key pain mediator.[11][12]



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Figure 1: CGRP signaling pathway in migraine pathogenesis.

Experimental Models and Protocols

CGRP-Sensitized Mouse Model

A widely used model is the Nestin/hRAMP1 transgenic mouse, which expresses human RAMP1 under the control of the nestin promoter, leading to overexpression in neurons and glial cells.[5][13] This results in increased CGRP receptor availability and heightened sensitivity to CGRP.[5][8]

Induction of Migraine-Like Phenotypes

Migraine-like symptoms can be induced in CGRP-sensitized mice through various methods, most commonly via the administration of CGRP.

- Intracerebroventricular (i.c.v.) Injection: Direct administration of CGRP into the cerebral ventricles to study central effects.

- Intraperitoneal (i.p.) Injection: Systemic administration of CGRP to investigate both peripheral and central mechanisms.[13]
- Dural Application: Local application of CGRP onto the dura mater to model meningeal contributions to migraine pain.[14]

Another established method is the administration of nitroglycerin (NTG), a nitric oxide donor that triggers CGRP release and induces migraine-like symptoms in both humans and rodents.
[1][15]

Behavioral Assays for Migraine-Like Symptoms

Light aversion is a key symptom of migraine and can be assessed in mice using the light/dark box assay.[5][16]

Protocol: Light/Dark Box Assay

- Apparatus: A two-chambered box with one compartment kept dark and the other illuminated.
- Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment. Pre-expose mice to the light/dark chamber for a set period on consecutive days leading up to the test day.[16]
- Procedure:
 - Administer CGRP (e.g., 0.1 mg/kg, i.p.) or vehicle control.[17][18]
 - Place the mouse in the center of the illuminated compartment.
 - Allow the mouse to freely explore the apparatus for a defined period (e.g., 10-30 minutes).
[16]
 - Record the time spent in the light and dark compartments using automated tracking software.
- Endpoint: A significant decrease in the time spent in the light compartment is indicative of light-aversive behavior.[5][19]

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a common feature of migraine. It can be measured using von Frey filaments.

Protocol: Von Frey Test for Periorbital and Hindpaw Mechanical Sensitivity

- Apparatus: A set of calibrated von Frey filaments of varying forces.
- Habituation: Place mice in individual transparent chambers on a wire mesh grid and allow them to acclimate for at least 30-60 minutes.
- Procedure:
 - Apply von Frey filaments perpendicularly to the periorbital region or the plantar surface of the hindpaw.[\[15\]](#)
 - Begin with a filament of low force and proceed in ascending or descending order of force (e.g., up-down method).
 - A positive response is defined as a brisk withdrawal of the head or paw.
- Endpoint: The mechanical withdrawal threshold is determined as the filament force (in grams) that elicits a response. A lower threshold in CGRP-treated mice compared to controls indicates mechanical allodynia.[\[15\]](#)

Spontaneous pain can be assessed using the Mouse Grimace Scale (MGS), which relies on scoring changes in facial expression.

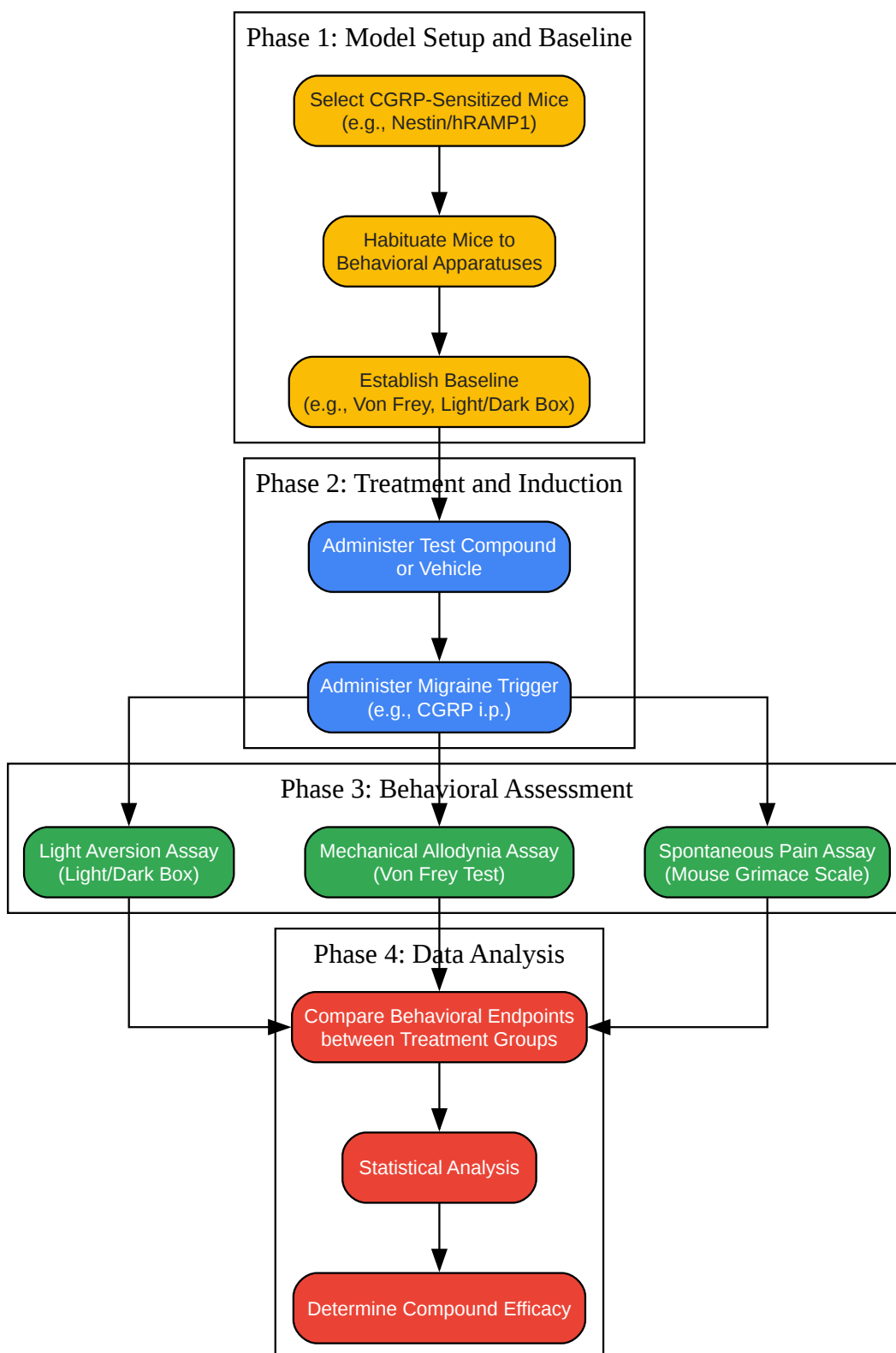
Protocol: Mouse Grimace Scale (MGS)

- Apparatus: A video camera to record the mouse's facial expressions.
- Habituation: Acclimate mice to the recording chamber.
- Procedure:
 - Record baseline facial images before CGRP or vehicle administration.
 - Following injection, record facial images at specified time points.

- Score the images based on five action units: orbital tightening, nose bulge, cheek bulge, ear position, and whisker change.
- Endpoint: An increase in the MGS score in CGRP-treated mice indicates the presence of spontaneous pain.[\[14\]](#)

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a novel therapeutic compound in a CGRP-sensitized mouse model of migraine.



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Figure 2: General experimental workflow for preclinical migraine studies.

Data Presentation

The following tables summarize representative quantitative data from studies using CGRP to induce migraine-like behaviors in mice.

Table 1: CGRP-Induced Light Aversion in Mice

Mouse Strain	CGRP Administration	Dose	Light Intensity	Outcome	Reference
Nestin/hRAM P1	i.c.v.	0.5 nmol	Not Specified	77% less time in light vs. vehicle	[19]
CD1	i.p.	0.1 mg/kg	27,000 lux	Significant decrease in time in light	[16] [17]
C57BL/6J	i.p.	0.1 mg/kg	27,000 lux	Significant decrease in time in light	[16]
C57BL/6J	i.c.v.	Not Specified	55 lux (dim)	Induced light aversion	[20]
Wild-type	i.c.v.	Not Specified	27,000 lux (bright)	Induced light aversion	[1]

Table 2: CGRP-Induced Mechanical Allodynia in Mice

Mouse Strain	CGRP Administration	Dose	Assay	Outcome	Reference
C57BL/6J (Female)	Dural Application	1 pg	Von Frey (Periorbital)	Significant decrease in mechanical threshold	[14]
C57BL/6J (Male)	Dural Application	1 pg - 3.8 µg	Von Frey (Periorbital)	No significant response	[14]
C57BL/6J (Female)	i.p.	0.1 mg/kg	Von Frey (Periorbital)	Significant increase in mechanical sensitivity	[21]
C57BL/6J (Male)	i.p.	0.1 mg/kg	Von Frey (Periorbital)	Significant increase in mechanical sensitivity	[21]

Table 3: Other CGRP-Induced Behaviors

Mouse Strain	CGRP Administration	Dose	Behavior Assessed	Outcome	Reference
C57BL/6J (Female)	Dural Application	Not Specified	Mouse Grimace Scale	Significant increase in grimace scores	[14]
CD1	i.p.	0.1 mg/kg	Spontaneous Pain (Squint)	Increased facial signs of discomfort	[1][18]
C57BL/6J (Female)	Cerebellar Nuclei Injection	Not Specified	Open Field Assay	Increased anxiety-like behavior	[20]
CD1	i.p.	0.1 mg/kg	Wheel Activity	Decreased activity	[18]

Conclusion

The use of CGRP-sensitized mice provides a valuable and clinically relevant platform for investigating the mechanisms of migraine and for the preclinical evaluation of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers to establish and utilize these models effectively. By mimicking the hypersensitivity to CGRP observed in patients, these models allow for the robust assessment of migraine-like phenotypes and the efficacy of potential treatments targeting the CGRP pathway.

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